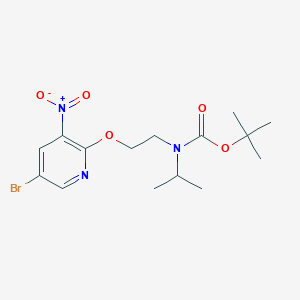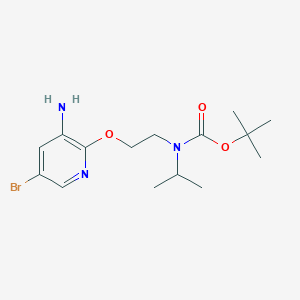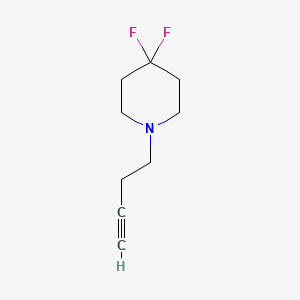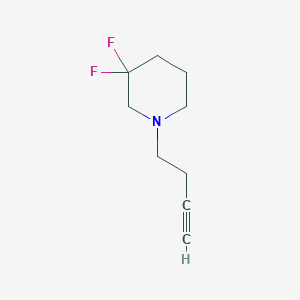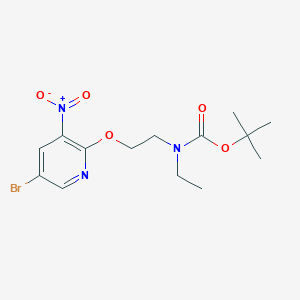
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a brominated nitropyridine moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 5-bromopyridine.
Nitration: The brominated pyridine is then nitrated to introduce the nitro group at the 3-position.
Formation of the Carbamate: The final step involves the reaction of the brominated nitropyridine with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-amino-3-nitropyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The brominated nitropyridine moiety can engage in various binding interactions, while the carbamate group may act as a reactive site for further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate is unique due to the presence of both bromine and nitro functional groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-(5-bromo-3-nitropyridin-2-yl)oxyethyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O5/c1-5-17(13(19)23-14(2,3)4)6-7-22-12-11(18(20)21)8-10(15)9-16-12/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWRIPNWWLQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
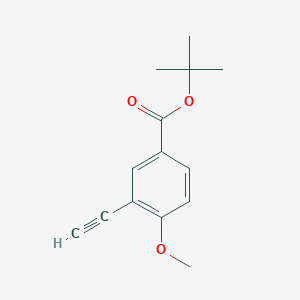
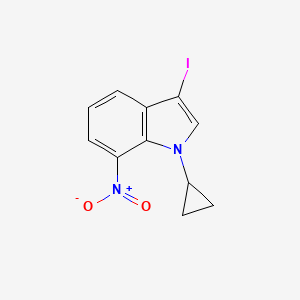
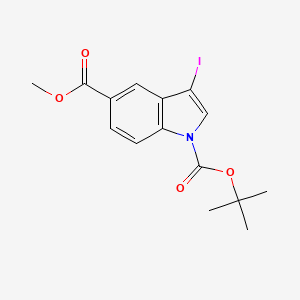
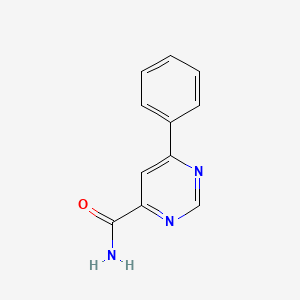
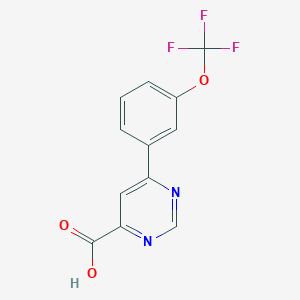
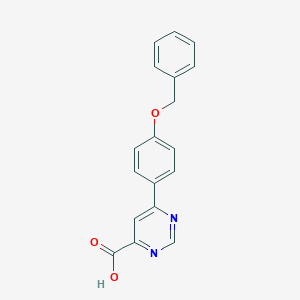

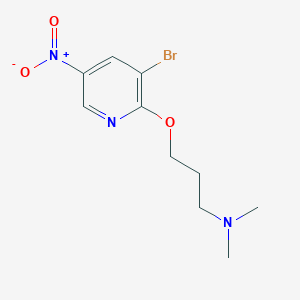
![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-nitropyridine](/img/structure/B8154543.png)
![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine](/img/structure/B8154549.png)
